molecular formula C10H12N4O3S2 B078535 Sulfatrozole CAS No. 13369-07-8

Sulfatrozole

Cat. No. B078535
CAS RN: 13369-07-8
M. Wt: 300.4 g/mol
InChI Key: JCMSBXFQPKUFEJ-UHFFFAOYSA-N
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Description

Sulfatrozole is a type of sulfonamide, which is a group of drugs known for their antibacterial properties .


Synthesis Analysis

Sulfonamides, such as Sulfatrozole, can be synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . This process has been used to overcome sulfonamide resistance and identify new drug candidates .


Molecular Structure Analysis

The molecular formula of Sulfatrozole is C10H12N4O3S2 . It has a molecular weight of 300.4 g/mol . The InChI string representation of its structure is InChI=1S/C10H12N4O3S2/c1-2-17-10-9 (12-18-13-10)14-19 (15,16)8-5-3-7 (11)4-6-8/h3-6H,2,11H2,1H3, (H,12,14) .


Physical And Chemical Properties Analysis

Sulfatrozole has a molecular weight of 300.4 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, a rotatable bond count of 5, an exact mass of 300.03508260 g/mol, a monoisotopic mass of 300.03508260 g/mol, a topological polar surface area of 144 Ų, a heavy atom count of 19, and a formal charge of 0 .

Scientific Research Applications

  • Radiosterilization Potential

    Sulfathiazole (STZ) has been investigated for its radiosterilization potential. A study examined the radiolytic intermediates produced in gamma-irradiated STZ using electron spin resonance (ESR) spectroscopy, revealing several resonance peaks indicative of radical species (Çolak & Korkmaz, 2004).

  • Clinical Investigations

    Clinical investigations of sulfathiazole have shown its effectiveness against a range of virulent organisms like staphylococcus and gonococcus, highlighting its broad spectrum of antibacterial activity (Carroll, Kappel, & Lewis, 1940).

  • Improving Drug Solubility

    A study focused on improving sulfathiazole's aqueous solubility, which is a limitation in its administration. The research found that incorporating sulfathiazole into montmorillonite clay increased its solubility by 220%, indicating a potential for designing better dosage forms (Moreno-Domínguez et al., 2023).

  • Dual Inhibition Properties

    Studies have explored sulfathiazole derivatives as dual inhibitors of aromatase and steroid sulfatase, enzymes involved in estrogen biosynthesis. This dual inhibition can offer a more effective endocrine therapy, particularly in breast cancer treatment (Woo et al., 2003; Wood et al., 2008).

  • Environmental Mobility

    The mobility of sulfathiazole in soils, particularly in areas with concentrated animal-feed operations, has been studied. The research indicates that soil pH and charge density significantly influence the retention and mobility of sulfathiazole, with implications for environmental management (Kurwadkar et al., 2011).

  • Impact on Non-Target Organisms

    The effect of sulfathiazole on non-target organisms, like the macroalgae Ulva lactuca, has been evaluated. It was found that certain concentrations of sulfathiazole could inhibit the growth of this macroalgae, underscoring the need for environmental risk assessment of this antibiotic (Leston et al., 2014).

properties

IUPAC Name

4-amino-N-(4-ethoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMSBXFQPKUFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158319
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfatrozole

CAS RN

13369-07-8
Record name Sulfatrozole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFATROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91KDP4M35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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